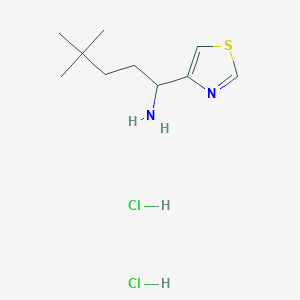

![molecular formula C11H16Cl3N3 B1434915 [(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride CAS No. 1993278-26-4](/img/structure/B1434915.png)

[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride

Übersicht

Beschreibung

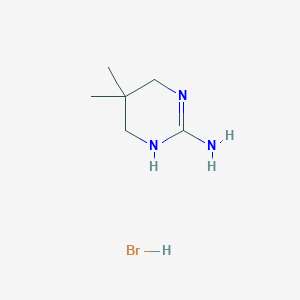

The compound “[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry .

Synthesis Analysis

Benzimidazole derivatives have been synthesized using various methods . For instance, Hadizadeh et al. synthesized a benzimidazole derivative and evaluated it for antihypertensive potential in rats .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

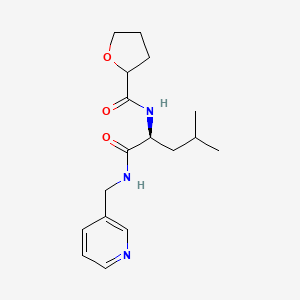

Antimicrobial and Cytotoxic Activity

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole showed significant antibacterial activity and cytotoxic properties in vitro, highlighting their potential in developing new antimicrobial agents and cancer therapeutics (Noolvi et al., 2014). Similarly, some benzimidazole-thiazole derivatives exhibited promising anticancer activity against various cancer cell lines, indicating their potential as anticancer agents (Nofal et al., 2014).

Anti-Inflammatory Properties

Benzimidazole derivatives have also been explored for their anti-inflammatory properties. A series of novel methyl amino and hydrazino benzimidazoles showed significant anti-inflammatory activity in rat models, suggesting their potential in developing new anti-inflammatory drugs (KunnambathKrishnakumar et al., 2013).

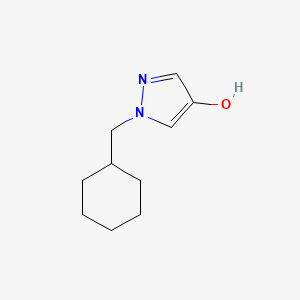

Antioxidant Properties

Investigations into benzimidazole derivatives have also revealed their antioxidant properties. For instance, novel benzimidazole derivatives showed potent inhibition of lipid peroxidation in rat liver microsomes, demonstrating their potential as antioxidants (Kuş et al., 2004).

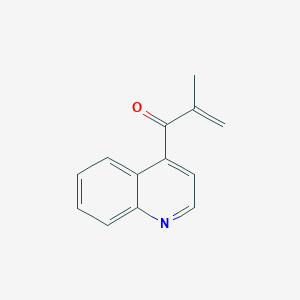

Application in Organic Light-Emitting Diodes (OLEDs)

Bipolar molecules containing triphenylamine and benzimidazole moieties have been synthesized for application in phosphorescent OLEDs. These molecules exhibited excellent thermal stability, solubility, and performance in single-layer OLEDs, showcasing their potential in electronic and photonic devices (Ge et al., 2008).

Structural Models for Enzymatic Studies

Benzimidazole-based zinc complexes have been developed as structural models for carbonic anhydrase, demonstrating applications in understanding enzyme mechanisms and potentially in carbon capture technologies (Ibrahim et al., 2011).

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives can act as inhibitors of receptor tyrosine kinases .

Mode of Action

Benzimidazole derivatives have been shown to inhibit receptor tyrosine kinases , which play a key role in cell signaling pathways.

Biochemical Pathways

The inhibition of receptor tyrosine kinases can affect various cellular processes, including cell growth and differentiation .

Result of Action

The inhibition of receptor tyrosine kinases can lead to the disruption of cell signaling pathways, potentially affecting cell growth and differentiation .

Safety and Hazards

Eigenschaften

IUPAC Name |

(6-chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3.2ClH/c1-7(2)15-10-5-8(12)3-4-9(10)14-11(15)6-13;;/h3-5,7H,6,13H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBCLNPTZDKODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

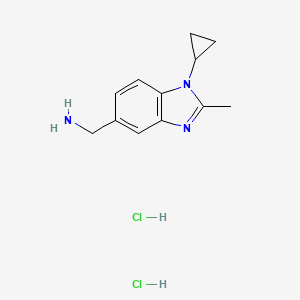

![Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride](/img/structure/B1434834.png)

![[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1434838.png)

![2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1434843.png)